molecular formula C12H24N2O2 B1525938 Tert-butyl 4-aminoazocane-1-carboxylate CAS No. 1934460-77-1

Tert-butyl 4-aminoazocane-1-carboxylate

Cat. No. B1525938
M. Wt: 228.33 g/mol
InChI Key: CYRVZPXAHIAGAG-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminoazocane-1-carboxylate is a chemical compound with the CAS Number: 1934460-77-1 . It has a molecular weight of 228.33 .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-aminoazocane-1-carboxylate is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(13)7-9-14/h10H,4-9,13H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-aminoazocane-1-carboxylate is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, closely related to tert-butyl 4-aminoazocane-1-carboxylate, are versatile in synthetic organic chemistry. They are used for nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. Additionally, they are involved in radical reactions like oxygenation, halogenation, carbohalogenation, and aryl-aryl coupling, facilitated by tert-butyloxycarbonylazo groups (Jasch et al., 2012).

Peptide Synthesis

In peptide synthesis, compounds like tert-butyl 4-aminoazocane-1-carboxylate are used as intermediates. For example, N-tert-butoxycarbonyl-L-valine reacts with carboxylic acid hydrazides to yield 4-terrtutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, which are essential in peptide bond formation (Lkizler et al., 1996).

Enzyme Inhibition

Tert-butyl compounds like 4-aminoazocane-1-carboxylate can be used to synthesize oligo(L-gamma-glutamyl) conjugates that inhibit enzymes like human thymidylate synthase. Such compounds are synthesized using a tert-butyl group as a carboxyl protecting group (Pawełczak et al., 1989).

Natural Product Synthesis

Tert-alkyl amino hydroxy carboxylic acids, which include tert-butyl 4-aminoazocane-1-carboxylate, are significant in synthesizing biologically active natural products. An oxazolone-mediated ene-type reaction with enol ethers followed by NaBH4 reduction is a common method used in such syntheses (Mosey et al., 2008).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to tert-butyl 4-aminoazocane-1-carboxylate, are versatile for the asymmetric synthesis of amines. They are prepared in high yields and activate imines for the addition of various nucleophiles. They are particularly significant in synthesizing enantioenriched amines and alpha-trifluoromethyl amines (Ellman et al., 2002).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-aminoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(13)7-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRVZPXAHIAGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-aminoazocane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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